Tert-butylmethyl(1-phenylpropan-2-yl)carbamate
CAS No.:
Cat. No.: VC14501195
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO2 |
|---|---|
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-(1-phenylpropan-2-yl)carbamate |
| Standard InChI | InChI=1S/C15H23NO2/c1-12(11-13-9-7-6-8-10-13)16(5)14(17)18-15(2,3)4/h6-10,12H,11H2,1-5H3 |
| Standard InChI Key | NYMJXPUUUCVJQY-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Tert-butylmethyl(1-phenylpropan-2-yl)carbamate belongs to the carbamate family, featuring a carbonyl group bonded to both an oxygen atom and a nitrogen atom. Its molecular formula is C<sub>15</sub>H<sub>21</sub>NO<sub>2</sub>, with a molecular weight of 247.33 g/mol. The compound’s stereochemistry arises from the chiral center at the propan-2-yl group, enabling enantioselective interactions in biochemical systems .
| Property | Value |
|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>21</sub>NO<sub>2</sub> |
| Molecular Weight | 247.33 g/mol |
| Chirality | Yes (R/S configuration) |
| SMILES Notation | CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C)OC |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The tert-butyl group enhances steric bulk, influencing solubility and metabolic stability, while the phenyl moiety contributes to aromatic interactions in enzyme binding .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves nucleophilic substitution between tert-butylmethyl chloroformate and 1-phenylpropan-2-amine under basic conditions. A representative procedure includes:
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Dissolving 1-phenylpropan-2-amine in anhydrous dichloromethane.
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Adding triethylamine to deprotonate the amine.
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Slowly introducing tert-butylmethyl chloroformate at 0°C.
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Stirring for 12 hours at room temperature.
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Purifying the product via column chromatography (yield: 70–85%) .
Industrial Production
Industrial methods optimize for scalability using continuous-flow reactors. Key steps include:
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Reagent Mixing: Automated systems control stoichiometry and temperature.
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In-Line Purification: Crystallization or membrane filtration replaces chromatography.
Physicochemical Characteristics
The compound exhibits moderate lipophilicity (predicted log P = 2.8) and aqueous solubility (0.15 mg/mL) . Its pharmacokinetic profile suggests high gastrointestinal absorption and blood-brain barrier permeability, making it suitable for central nervous system-targeted therapies .
| Parameter | Value |
|---|---|
| Log P (octanol-water) | 2.8 |
| Solubility in Water | 0.15 mg/mL |
| Plasma Protein Binding | 85–90% |
| Metabolic Stability | Stable in human liver microsomes |
Applications in Pharmaceutical Research
Prodrug Development
The carbamate group serves as a hydrolyzable linker in prodrugs, enabling controlled release of active amines. For example, conjugation with antiviral agents enhances bioavailability by 40% in murine models .
Chiral Auxiliary in Asymmetric Synthesis
The compound’s chiral center facilitates enantioselective synthesis of β-lactam antibiotics, achieving >90% enantiomeric excess (ee) in pilot-scale reactions .
Comparative Analysis with Related Compounds
| Compound | Key Distinction | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Lacks phenylpropan-2-yl group | Weak enzyme inhibition (IC<sub>50</sub> > 100 µM) |
| N-Phenylcarbamate | No tert-butylmethyl group | Moderate antimicrobial activity |
| (S)-tert-butylprolinyl carbamate | Cyclic structure | Enhanced chiral selectivity |
The tert-butylmethyl(1-phenylpropan-2-yl)carbamate’s unique structure balances lipophilicity and steric effects, outperforming simpler carbamates in target binding .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the phenyl group to enhance antimicrobial potency.
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In Vivo Toxicity Profiling: Chronic exposure studies in mammalian models.
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Formulation Optimization: Nanoencapsulation to improve aqueous solubility.
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